Cas no 912767-29-4 (methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate)

Methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate is a specialized organic compound featuring a benzothiazole core linked to a methyl benzoate moiety via a carbamoyl bridge. Its structural design incorporates electron-rich dimethyl-substituted benzothiazole, enhancing stability and potential reactivity in synthetic applications. The ester functionality offers versatility for further derivatization, while the carbamoyl group provides a robust amide linkage. This compound may serve as a key intermediate in pharmaceuticals, agrochemicals, or materials science, particularly in the development of heterocyclic frameworks. Its well-defined molecular architecture ensures reproducibility in research settings, making it suitable for mechanistic studies or targeted synthesis. Storage under inert conditions is recommended to preserve its integrity.
methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate structure
912767-29-4 structure
商品名:methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate
CAS番号:912767-29-4
MF:C18H16N2O3S
メガワット:340.396243095398
CID:6577938

methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate
    • methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
    • インチ: 1S/C18H16N2O3S/c1-10-8-11(2)15-14(9-10)19-18(24-15)20-16(21)12-4-6-13(7-5-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21)
    • InChIKey: XERFRINJPFIXRB-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(C(=O)NC2=NC3=CC(C)=CC(C)=C3S2)C=C1

methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1813-0495-1mg
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
912767-29-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1813-0495-4mg
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
912767-29-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1813-0495-2mg
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
912767-29-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1813-0495-100mg
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
912767-29-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1813-0495-15mg
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
912767-29-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1813-0495-25mg
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
912767-29-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1813-0495-75mg
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
912767-29-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1813-0495-20μmol
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
912767-29-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1813-0495-5mg
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
912767-29-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1813-0495-20mg
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
912767-29-4 90%+
20mg
$99.0 2023-05-17

methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate 関連文献

methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoateに関する追加情報

Methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate (CAS No. 912767-29-4): A Comprehensive Overview

Methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate, identified by its CAS number 912767-29-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of benzothiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a carbamoyl group and a substituted benzothiazole moiety, contribute to its unique chemical properties and biological functions.

The benzothiazole core is a heterocyclic aromatic ring system that is commonly found in numerous biologically active molecules. Its stability and reactivity make it an ideal scaffold for designing new compounds with therapeutic potential. In particular, the substitution pattern at the 5 and 7 positions of the benzothiazole ring, as seen in this compound, enhances its interaction with biological targets, thereby modulating various cellular processes.

The carbamoyl group attached to the benzoate moiety at the 4-position further influences the pharmacological profile of methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate. This functional group is known to participate in hydrogen bonding interactions, which can be crucial for binding affinity and specificity when interacting with biological targets. The overall structure of this compound suggests a potential role in modulating enzyme activity or receptor binding, making it a promising candidate for further investigation.

Recent research has highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate may contribute to its unique pharmacological effects by influencing its interactions with biological targets.

In particular, the dimethyl substitution at the 5 and 7 positions of the benzothiazole ring is known to enhance the compound's solubility and bioavailability, which are critical factors for drug efficacy. Additionally, this substitution pattern may also influence the compound's metabolic stability, thereby affecting its duration of action in vivo. These factors make methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate a compelling candidate for further pharmacokinetic and pharmacodynamic studies.

Current research efforts are focused on elucidating the mechanisms of action of benzothiazole derivatives. One area of interest is their potential role in inhibiting specific enzymes or receptors that are involved in disease pathogenesis. For instance, studies have shown that certain benzothiazole derivatives can inhibit kinases or other enzymes that are overactive in cancer cells. The structure of methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate suggests that it may interact with such targets, potentially leading to novel therapeutic strategies.

Another area of investigation is the use of benzothiazole derivatives as scaffolds for designing molecules with improved drug-like properties. Researchers are exploring various strategies to optimize these compounds for better pharmacokinetic profiles, including modifications to enhance solubility and reduce toxicity. The carbamoyl group in methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate may play a key role in these optimization efforts by providing a site for further functionalization.

The synthesis and characterization of methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate have been reported in several scientific publications. These studies have provided valuable insights into its chemical properties and potential biological activities. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure of this compound and study its interactions with biological targets.

The future prospects for methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate are promising. Ongoing research aims to explore its potential applications in various therapeutic areas. Preclinical studies are being conducted to evaluate its efficacy and safety profiles in animal models. These studies will provide crucial data for determining whether this compound can progress to clinical trials in humans.

In conclusion, methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate (CAS No. 912767-29-4) is a structurally interesting compound with potential therapeutic applications. Its unique combination of functional groups makes it a valuable scaffold for designing new drugs targeting various diseases. Further research is needed to fully understand its biological activities and develop effective therapeutic strategies based on this promising molecule.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd